Methyl 2-((3-(trifluoromethyl)-2-quinoxalinyl)sulfanyl)acetate
Overview
Description
“Methyl 2-((3-(trifluoromethyl)-2-quinoxalinyl)sulfanyl)acetate” is a chemical compound. It has a molecular weight of 174.14 . The compound is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is an active area of research. Trifluoromethyl groups are often introduced into organic compounds through reactions with trifluoromethyltrimethylsilane . Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H5F3O2S/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 174.14 .Scientific Research Applications
Synthesis and Anticancer Activity
A study by El Rayes et al. (2019) focused on the synthesis of derivatives of Methyl 2-((3-(trifluoromethyl)-2-quinoxalinyl)sulfanyl)acetate through chemoselective Michael reaction. These derivatives were evaluated for their anticancer activity against human cancer cell lines, demonstrating significant antiproliferative effects. The research highlighted the quinoxaline ring as a promising scaffold for developing new anticancer agents El Rayes et al., 2019.
Novel Synthesis Approaches
Didenko et al. (2015) investigated the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, showcasing the versatility of this compound in creating a variety of quinoxaline derivatives. This research opens avenues for developing novel compounds with potential applications in various fields of chemistry and biology Didenko et al., 2015.
Interactions with Aqueous Solutions
Raphael et al. (2015) explored the interactions of methyl acetate in aqueous solutions of quinoxaline derivatives, including those related to this compound. This study aimed to understand the effect of temperature and concentration on such interactions, providing insights into the physical and chemical properties of quinoxaline derivatives in different environments Raphael et al., 2015.
Antimicrobial and Cytotoxicity Studies
Research by Paul and Muthusubramanian (2013) on sulfur-linked quinoline–coumarin bisheterocycles, derived from methyl 2-[(2,4-diaryl-3-quinolyl)sulfanyl]acetate, demonstrated moderate to good antimicrobial activities without toxic effects against mouse fibroblasts. This highlights the potential of such compounds in developing new antimicrobial agents with low cytotoxicity Paul and Muthusubramanian, 2013.
Safety and Hazards
Future Directions
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is an active area of research. Trifluoromethylated compounds are of significant importance in the pharmaceutical industry and agrochemicals . Therefore, the study and application of “Methyl 2-((3-(trifluoromethyl)-2-quinoxalinyl)sulfanyl)acetate” and similar compounds may continue to be a focus in these fields.
Properties
IUPAC Name |
methyl 2-[3-(trifluoromethyl)quinoxalin-2-yl]sulfanylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-19-9(18)6-20-11-10(12(13,14)15)16-7-4-2-3-5-8(7)17-11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIGUXQLMWBZDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2N=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.